molecular formula C11H8BrClO B13689492 2-Bromo-6-(chloromethoxy)naphthalene

2-Bromo-6-(chloromethoxy)naphthalene

Katalognummer: B13689492
Molekulargewicht: 271.54 g/mol
InChI-Schlüssel: JYSUZWRHAXTXML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(chloromethoxy)naphthalene is an organic compound with the molecular formula C11H8BrClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(chloromethoxy)naphthalene typically involves the bromination and chloromethoxylation of naphthalene derivatives. One common method includes the bromination of 2-naphthol to form 1,6-dibromo-2-naphthol, followed by reduction to 6-bromo-2-naphthol. The final step involves the chloromethoxylation of 6-bromo-2-naphthol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(chloromethoxy)naphthalene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-(chloromethoxy)naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(chloromethoxy)naphthalene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets. The chloromethoxy group can also engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-6-methoxynaphthalene: Similar in structure but lacks the chlorine atom.

    6-Bromo-2-naphthol: Contains a hydroxyl group instead of the chloromethoxy group.

    2-Naphthalenol, 6-bromo-: Another derivative with a hydroxyl group

Uniqueness

2-Bromo-6-(chloromethoxy)naphthalene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential applications compared to its analogs. The combination of these substituents allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C11H8BrClO

Molekulargewicht

271.54 g/mol

IUPAC-Name

2-bromo-6-(chloromethoxy)naphthalene

InChI

InChI=1S/C11H8BrClO/c12-10-3-1-9-6-11(14-7-13)4-2-8(9)5-10/h1-6H,7H2

InChI-Schlüssel

JYSUZWRHAXTXML-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.